2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing substituents on the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indole Derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[3-(1H-perimidin-2-ylmethylsulfanyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19N3O2S/c27-22-16-8-1-2-9-17(16)23(28)26(22)12-5-13-29-14-20-24-18-10-3-6-15-7-4-11-19(25-20)21(15)18/h1-4,6-11H,5,12-14H2,(H,24,25) |
InChI Key |
RUYYZPVXIANRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
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